ガナキソロール
概要
説明
ガナキソロンは、γ-アミノ酪酸A型(GABAA)受容体の正の異所性モジュレーターとして作用する合成神経活性ステロイドです。主にサイクリン依存性キナーゼ様5(CDKL5)欠損症に関連する発作の治療に使用されます。 ガナキソロンは、天然に存在する神経ステロイドであるアロプレグナノロンの3β-メチル化合成アナログです .
2. 製法
合成経路と反応条件: ガナキソロンは、アロプレグナノロンを出発物質とする一連の化学反応によって合成されます。重要なステップは、3β-ヒドロキシ基のメチル化により3β-メチルアナログを生成することです。 このプロセスには、通常、制御された条件下でのメチル化剤の使用が含まれ、目的の立体化学が達成されます .
工業生産方法: ガナキソロンの工業生産には、安定な粒子製剤の準備が含まれます。これらの製剤は、ガナキソロン粒子と油相、乳化剤、共乳化剤、蒸留水を混合し、超音波処理を行ってマイクロエマルションを形成することによって作成されます。 次に、このマイクロエマルションを他の賦形剤と混合して、口腔フィルム溶解製剤を形成します .
3. 化学反応解析
反応の種類: ガナキソロンは、水酸化、還元、硫酸化など、いくつかの種類の化学反応を起こします。 主な代謝経路には、16α位での水酸化、20-ケトンの還元による対応する20α-ヒドロキシステロールの生成、3α-ヒドロキシ基の硫酸化などがあります .
一般的な試薬と条件:
水酸化: 通常、制御された条件下での水酸化剤の使用が含まれます。
還元: 立体選択的還元は、還元剤を使用して達成されます。
硫酸化: 硫酸化反応には、硫酸化剤を使用して硫酸基を導入することが含まれます。
主な生成物: これらの反応によって生成される主な生成物には、水酸化代謝物、還元ステロール、硫酸化誘導体などがあります .
4. 科学研究への応用
ガナキソロンは、幅広い科学研究への応用を持っています。
科学的研究の応用
Ganaxolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of neuroactive steroids on GABA A receptors.
Biology: Investigated for its role in modulating neuronal excitability and its potential neuroprotective effects.
Medicine: Primarily used for the treatment of seizures associated with CDKL5 deficiency disorder. .
Industry: Utilized in the development of novel therapeutic agents targeting GABA A receptors.
作用機序
ガナキソロンは、GABAA受容体を調節することによって効果を発揮します。これらの受容体の異所性部位に結合し、γ-アミノ酪酸(GABA)の阻害効果を高めます。この調節により、塩化物イオンチャネルが開き、ニューロンの過分極と神経伝達の抑制が起こります。 この機構は、発作の伝播の可能性を減らすのに役立ちます .
生化学分析
Biochemical Properties
Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone, a metabolite of progesterone . It belongs to a class of compounds referred to as neurosteroids . These neurosteroids bind potently and specifically to GABA A receptors to enhance their inhibitory effects .
Cellular Effects
Ganaxolone, like other neurosteroids, appears to exert its effects directly via modulation of GABA A receptors . It has been associated with significant somnolence and sedation .
Molecular Mechanism
Ganaxolone is thought to modulate both synaptic and extrasynaptic GABA A receptors to normalize over-excited neurons . It binds to allosteric sites of the GABA A receptor to modulate and open the chloride ion channel, resulting in a hyperpolarization of the neuron .
Temporal Effects in Laboratory Settings
Ganaxolone exhibited a short half-life of 4 hours in plasma, while total radioactivity had a half-life of 413 hours indicating extensive metabolism to long-lived metabolites .
Dosage Effects in Animal Models
In animal models, ganaxolone has shown to reduce aggression and anxiety-like behavior, normalize exaggerated contextual fear conditioning, and enhance fear extinction retention . The effects were observed to be dose-dependent .
Metabolic Pathways
Ganaxolone is extensively metabolized, primarily by CYP3A4/5 and, to a lesser extent, CYP2B6, CYP2C19, and CYP2D6 . The major routes of ganaxolone metabolism involve hydroxylation at the 16 α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20 α-hydroxysterol, and sulfation of the 3 α-hydroxy group .
Transport and Distribution
Ganaxolone is extensively distributed throughout the body and its volume of distribution is approximately 580 L . It is approximately 99% protein-bound in serum .
準備方法
Synthetic Routes and Reaction Conditions: Ganaxolone is synthesized through a series of chemical reactions starting from allopregnanolone. The key step involves the methylation of the 3β-hydroxy group to form the 3β-methyl analog. This process typically involves the use of methylating agents under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of ganaxolone involves the preparation of stable particle formulations. These formulations are created by mixing ganaxolone particles with an oil phase, emulsifiers, co-emulsifiers, and distilled water, followed by ultrasonic treatment to form a microemulsion. This microemulsion is then mixed with other excipients to form an oral cavity film-dissolving preparation .
化学反応の分析
Types of Reactions: Ganaxolone undergoes several types of chemical reactions, including hydroxylation, reduction, and sulfation. The major metabolic pathways involve hydroxylation at the 16α position, reduction of the 20-ketone to form the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .
Common Reagents and Conditions:
Hydroxylation: Typically involves the use of hydroxylating agents under controlled conditions.
Reduction: Stereoselective reduction is achieved using reducing agents.
Sulfation: Sulfation reactions involve the use of sulfating agents to introduce sulfate groups.
Major Products: The major products formed from these reactions include hydroxylated metabolites, reduced sterols, and sulfated derivatives .
類似化合物との比較
ガナキソロンは、有意なホルモン活性を持たずにGABAA受容体に特異的に結合するという点で、神経活性ステロイドの中でユニークです。類似の化合物には以下が含まれます。
アロプレグナノロン: GABAA受容体の調節効果が類似した、天然に存在する神経ステロイドです。
ベンゾジアゼピン系: GABAA受容体を調節しますが、異なる部位に結合し、薬理学的プロファイルが異なる合成化合物です。
ガナキソロンのユニークさは、シナプス性およびシナプス外性GABAA受容体の両方を調節する能力にあり、神経活動の安定化効果を提供します .
生物活性
Ganaxolone, a synthetic analog of allopregnanolone, is a neuroactive steroid that acts as a positive allosteric modulator of GABA receptors. It has been investigated primarily for its anticonvulsant properties and potential therapeutic applications in various neurological disorders, particularly epilepsy. This article explores the biological activity of ganaxolone, focusing on its pharmacological effects, efficacy in clinical settings, safety profile, and underlying mechanisms.
Ganaxolone enhances GABA-evoked chloride currents in GABA receptors, particularly the α2β1γ2L, α3β1γ2L, and α1β1γ2L subtypes, with effective concentrations (EC) ranging from 94 to 213 nM . This modulation leads to increased inhibitory neurotransmission, which is crucial for controlling seizure activity.
Table 1: GABA Receptor Modulation by Ganaxolone
Receptor Subtype | EC (nM) |
---|---|
α2β1γ2L | 94 |
α3β1γ2L | 122 |
α1β1γ2L | 213 |
Seizure Reduction
Ganaxolone has demonstrated significant efficacy in reducing seizure frequency in patients with refractory epilepsy and other seizure disorders. A meta-analysis involving 659 patients indicated that ganaxolone was associated with a ≥50% reduction in seizure frequency compared to placebo (Risk Ratio = 1.60, p = 0.04) .
In a randomized controlled trial focusing on patients with CDKL5 deficiency disorder (CDD), ganaxolone treatment resulted in a median reduction of major motor seizures by 30.7% compared to only 6.9% in the placebo group (p = 0.0036) .
Table 2: Clinical Trial Results for Ganaxolone
Study Focus | Ganaxolone Group Reduction (%) | Placebo Group Reduction (%) | p-value |
---|---|---|---|
CDKL5 Deficiency Disorder | 30.7 | 6.9 | 0.0036 |
Refractory Epilepsy Meta-Analysis | ≥50% response rate | N/A | 0.04 |
Safety Profile
Ganaxolone is generally well-tolerated among patients. In clinical trials, adverse events reported included somnolence, pyrexia, and upper respiratory infections . The incidence of treatment-emergent adverse events was similar between ganaxolone and placebo groups, indicating no significant safety concerns .
Case Studies
A notable case study involved a cohort of patients with refractory status epilepticus who were treated with intravenous ganaxolone. The study revealed that while one co-primary endpoint was not statistically significant, the data suggested potential benefits in seizure control that warrant further investigation .
Pharmacokinetics
Ganaxolone exhibits a two-compartment pharmacokinetic model characterized by a fast distribution half-life and a slower elimination half-life (0.09 ± 0.06 h and 21.51 ± 6.4 h respectively) . This profile allows for effective dosing strategies in clinical settings.
Table 3: Pharmacokinetic Parameters of Ganaxolone
Parameter | Value |
---|---|
Distribution Half-Life | 0.09 ± 0.06 hours |
Elimination Half-Life | 21.51 ± 6.4 hours |
Volume of Distribution | 142.31 ± 55.08 mL/kg |
Clearance | 4.38 ± 0.95 mL/kg/h |
特性
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTVWKLGGCQMBR-FLBATMFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046503 | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Low aqueous solubility | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38398-32-2 | |
Record name | Ganaxolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38398-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganaxolone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANAXOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
190-198C | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。